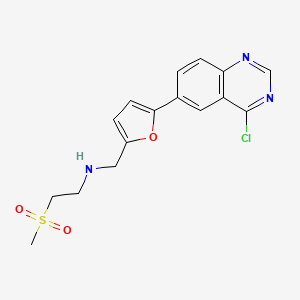
n-((5-(4-Chloroquinazolin-6-yl)furan-2-yl)methyl)-2-(methylsulfonyl)ethanamine
Cat. No. B8795779
M. Wt: 365.8 g/mol
InChI Key: NNFXKOFDUQPZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08853396B2
Procedure details


In a 4-neck glass flask provided with a mechanical stirrer, condenser and thermometer, the entirety having been previously dried, 63.8 g of 6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)furan-2-yl] quinazoline-4-ol of formula (VI) (0.184 moles), 33.7 g (20.1 mL) of phosphoryl oxychloride (POCl3; 0.220 moles) and 150 mL of toluene were introduced, under nitrogen. Stirring was carried out at ambient temperature for 10 minutes then 22.3 g (30.7 mL) of triethylamine (0.220 moles) was dosed, maintaining the T below 30° C. After introduction heating was carried out at 75° C. for 3 hours. The reaction was controlled by means of TLC using the Hexane/Ethyl acetate mixture (4:6) as eluent. Cooling was carried out at 0° C. and stirring was carried out for an hour at such temperature. The suspension was filtered washing the solid with 100 mL of toluene. The product was dried at 50° C. for 7-8 hours under vacuum. 63.8 g of product was added with a molar yield equivalent to 95%.
Quantity
63.8 g
Type
reactant
Reaction Step One


Name
phosphoryl oxychloride
Quantity
20.1 mL
Type
reactant
Reaction Step One



Name
Hexane Ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][S:2]([CH2:5][CH2:6][NH:7][CH2:8][C:9]1[O:13][C:12]([C:14]2[CH:15]=[C:16]3[C:21](=[CH:22][CH:23]=2)[N:20]=[CH:19][N:18]=[C:17]3O)=[CH:11][CH:10]=1)(=[O:4])=[O:3].P(Cl)(Cl)(O[Cl:28])=O.C1(C)C=CC=CC=1.C(N(CC)CC)C>CCCCCC.C(OCC)(=O)C>[Cl:28][C:17]1[C:16]2[C:21](=[CH:22][CH:23]=[C:14]([C:12]3[O:13][C:9]([CH2:8][NH:7][CH2:6][CH2:5][S:2]([CH3:1])(=[O:4])=[O:3])=[CH:10][CH:11]=3)[CH:15]=2)[N:20]=[CH:19][N:18]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
63.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)CCNCC1=CC=C(O1)C=1C=C2C(=NC=NC2=CC1)O
|
|
Name
|
|
|
Quantity
|
0.184 mol
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)CCNCC1=CC=C(O1)C=1C=C2C(=NC=NC2=CC1)O
|
|
Name
|
phosphoryl oxychloride
|
|
Quantity
|
20.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(OCl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
30.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
Hexane Ethyl acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 4-neck glass flask provided with a mechanical stirrer, condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thermometer, the entirety having been previously dried
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the T below 30° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After introduction heating
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was carried out at 75° C. for 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was carried out at 0° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was carried out for an hour at such temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washing the solid with 100 mL of toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was dried at 50° C. for 7-8 hours under vacuum
|
|
Duration
|
7.5 (± 0.5) h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
63.8 g of product was added with a molar yield equivalent to 95%
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=NC=NC2=CC=C(C=C12)C1=CC=C(O1)CNCCS(=O)(=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
